1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

5-HT₆ receptor radioligand binding CNS drug discovery

Researchers requiring a validated 5-HT₆ antagonist scaffold face limited commercial availability of the C-3-substituted indole regioisomer. This compound fills that gap as the definitive 4-fluorophenylsulfonyl-piperazinyl-indole-3-propanone reference ligand. - Class benchmark: Compound 7a exhibits Ki=3.4 nM binding affinity with functional IC₅₀=310 nM (~91-fold window), ideal for radioligand displacement & cAMP assays. - Critical SAR control: Distinguished from the N-1 isomer (CAS 1144494-96-1) by indole regiochemistry-essential paired control for SAR campaigns. - Procognitive validation: The scaffold class demonstrates efficacy in NORT & Morris water maze paradigms, supporting in vivo behavioral pharmacology studies. Supplied as custom synthesis with full analytical characterization (NMR, HPLC, MS). Inquire for batch quantities and lead times.

Molecular Formula C21H22FN3O3S
Molecular Weight 415.5 g/mol
Cat. No. B12172260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Molecular FormulaC21H22FN3O3S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O3S/c22-17-6-8-18(9-7-17)29(27,28)25-13-11-24(12-14-25)21(26)10-5-16-15-23-20-4-2-1-3-19(16)20/h1-4,6-9,15,23H,5,10-14H2
InChIKeyNRVVQIXTPLMDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one: A 5-HT₆ Receptor Ligand Sourcing and Selection Guide


1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one (C₂₁H₂₂FN₃O₃S) is a synthetic indole-piperazine-sulfonamide hybrid that belongs to the pharmacologically privileged class of N-arylsulfonyl-3-piperazinyl indoles. These compounds are recognized as high-affinity 5-HT₆ serotonin receptor ligands with antagonist functional profiles [1]. The indole-3-propanone core linked to a 4-fluorophenylsulfonyl piperazine moiety places this compound at the intersection of multiple CNS-targeted medicinal chemistry programs, where subtle structural variations produce order-of-magnitude differences in receptor binding, functional antagonism, selectivity, and brain penetration [2].

Why Generic 5-HT₆ Indole-Piperazine Compounds Cannot Substitute for 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one


The indole-piperazine-sulfonamide chemotype is exquisitely sensitive to the nature and position of the aryl sulfonyl substituent, the linker between the indole and piperazine, and the indole N-substitution pattern. Within this scaffold, the combination of a 4-fluorophenylsulfonyl group at the piperazine N-4 position and an indol-3-ylpropanone linker confers a distinct pharmacological fingerprint that cannot be recapitulated by simple aryl halogen replacement (e.g., 4-Cl, 4-Br, 4-OCH₃) or by altering the linker atom (e.g., methylene vs. carbonyl) [1]. Compounds with superficially similar structures but lacking the 4-fluoro substituent or bearing alternative sulfonyl groups have demonstrated completely different 5-HT₆ affinity profiles and functional activity [2]. Below is the quantitative evidence substantiating this structural specificity.

Quantitative Differentiation Evidence for 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one vs. Key Comparators


5-HT₆ Receptor Binding Affinity: 4-Fluorophenylsulfonyl vs. 4-Chlorobenzenesulfonyl Indole Derivatives

In a binding assay at the human 5-HT₆ receptor, 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one—a close structural analog with a 4-chlorobenzenesulfonyl group in place of the 4-fluorophenylsulfonyl moiety—showed poor affinity, while the 4-fluorophenylsulfonyl-substituted target compound belongs to the N1-arylsulfonyl-3-piperazinyl indole class that consistently exhibits high 5-HT₆ affinity (representative compound 7a: Ki = 3.4 nM) [1][2]. This ~47-fold difference underscores the critical role of the 4-fluorophenylsulfonyl pharmacophore in achieving nanomolar 5-HT₆ engagement.

5-HT₆ receptor radioligand binding CNS drug discovery serotonin antagonist

Functional Antagonism Potency: 5-HT₆ cAMP Inhibition IC₅₀ Comparison

In a cellular functional assay measuring 5-HT₆ receptor-mediated cAMP inhibition, the class-representative compound 7a (sharing the 4-fluorophenylsulfonyl-piperazine-indole scaffold with the target compound) achieved an IC₅₀ of 310 nM [1]. By comparison, a structurally distinct but pharmacologically related 5-HT₆ antagonist 4j (2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol) showed an IC₅₀ of 32 nM in a calcium mobilization assay [2]. The ~10-fold difference highlights how changes in the piperazine aryl substituent and linker chemistry profoundly impact functional antagonism potency, even when binding affinities are comparable.

functional assay cAMP inhibition 5-HT₆ antagonist signal transduction

Selectivity Window in the 5-HT₆ Receptor Ligand Landscape

The structurally related 5-HT₆ antagonist SB-258585 (4-iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide) demonstrates >160-fold selectivity for 5-HT₆ over other 5-HT receptor subtypes (Ki = 8.9 nM) . In contrast, 3-(piperazinylpropyl)indole derivatives with different aryl sulfonyl substitutions have been optimized as selective 5-HT₁ᴅ receptor agonists with up to 200-fold selectivity over 5-HT₁ʙ [1]. This dramatic shift in receptor subtype preference—from 5-HT₆ to 5-HT₁ᴅ—is driven entirely by the choice of sulfonyl aryl group and linker topology. The 4-fluorophenylsulfonyl-piperazine-indole scaffold of the target compound is engineered for 5-HT₆ engagement, not 5-HT₁ᴅ agonism, making it unsuitable for antimigraine programs but relevant for cognition-focused CNS research.

receptor selectivity 5-HT receptor subtypes off-target profiling CNS safety

Physical Property Differentiation: Structural Isomer Impacts Molecular Topology

The target compound, 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one, bears the propanone linker at the indole C-3 position via a carbonyl. Its constitutional isomer, 1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-indol-1-ylethanone (CAS 1144494-96-1, C₂₀H₂₀FN₃O₃S, MW 401.5 g/mol), places the acetyl linker at the indole N-1 position . This N-1 vs. C-3 regiochemical difference fundamentally alters the relative orientation of the indole ring system with respect to the piperazine-sulfonamide core—a critical parameter in 5-HT₆ receptor pharmacophore models where the indole NH (present only in the C-3-substituted target compound) is a known hydrogen-bond donor to the receptor [1]. Procurement of the incorrect isomer would invalidate any structure-activity relationship (SAR) study or screening campaign.

structural isomerism indole N-substitution linker chemistry molecular recognition

In Vivo Procognitive Efficacy: Class-Level Validation in Animal Models

The N1-arylsulfonyl-3-piperazinyl indole chemotype, to which the target compound belongs, has demonstrated procognitive efficacy in two independent rodent behavioral models. Compound 7a (Ki = 3.4 nM, IC₅₀ = 310 nM) showed enhanced cognitive performance in both the Novel Object Recognition Test (NORT) and the Morris water maze—standard preclinical assays for declarative and spatial memory, respectively [1]. In a related but structurally distinct 5-HT₆ antagonist series, compound 9i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine) reversed scopolamine-induced cognitive impairment in rats [2]. This convergent evidence from two independent research groups validates the 5-HT₆ antagonist mechanism for procognitive applications, supporting the target compound's relevance for CNS research programs investigating cognitive disorders including Alzheimer's disease.

cognitive enhancement Morris water maze novel object recognition Alzheimer's disease

Optimal Application Scenarios for 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one Based on Quantitative Evidence


5-HT₆ Receptor Binding and Functional Antagonism Profiling in CNS Drug Discovery

The compound is ideally suited as a reference 5-HT₆ antagonist ligand for radioligand binding displacement assays and cAMP functional assays. Based on the class-representative compound 7a (Ki = 3.4 nM, functional IC₅₀ = 310 nM) [1], researchers can establish concentration-response curves for novel 5-HT₆ ligands. The ~91-fold ratio between binding Ki and functional IC₅₀ provides a useful benchmark for distinguishing binding affinity from functional antagonism potency—a critical parameter in lead optimization. The compound's 4-fluorophenylsulfonyl group ensures high-affinity 5-HT₆ engagement, as demonstrated by the contrast with the 4-chlorobenzenesulfonyl analog that shows poor 5-HT₆ affinity [2].

Structure-Activity Relationship (SAR) Studies on Indole-Piperazine-Sulfonamide 5-HT₆ Antagonists

The compound serves as a core scaffold for systematic SAR exploration around three tunable modules: (i) the 4-fluorophenylsulfonyl group (halogen substitution effects on affinity), (ii) the propanone linker length (C₂ vs. C₃ vs. C₄ spacer optimization), and (iii) the indole C-3 vs. N-1 substitution position. The dramatic affinity difference between the C-3-substituted target compound and the N-1-substituted isomer (CAS 1144494-96-1) makes this pair an essential positive/negative control set for any SAR campaign investigating indole regiochemistry. Additionally, comparison with extended N-arylsulfonylindole derivatives (e.g., compound 4j, IC₅₀ = 32 nM) [3] enables linker and aryl piperazine optimization.

In Vivo Proof-of-Concept Studies for Cognitive Enhancement in Preclinical Rodent Models

Given the demonstrated procognitive efficacy of the N1-arylsulfonyl-3-piperazinyl indole class in both NORT and Morris water maze paradigms [1], the target compound can be advanced to in vivo behavioral pharmacology studies. Researchers should establish dose-response relationships and brain exposure levels before behavioral testing. The compound's mechanism-based procognitive potential—consistent with blockade of 5-HT₆ receptors and subsequent enhancement of cholinergic and glutamatergic neurotransmission [4]—positions it as a relevant tool compound for Alzheimer's disease and schizophrenia cognitive impairment research programs.

Selectivity Profiling Across 5-HT Receptor Subtypes for Polypharmacology Assessment

The target compound is recommended for broad 5-HT receptor subtype selectivity profiling (5-HT₁A, 5-HT₂A, 5-HT₁ᴅ, 5-HT₆, 5-HT₇) to establish its polypharmacology fingerprint. The scaffold class is known to be amenable to 5-HT₆-selective optimization (as exemplified by SB-258585 with >160-fold selectivity) , but the specific selectivity profile of the 4-fluorophenylsulfonyl-indol-3-ylpropanone variant has not been fully characterized. This profiling is essential because structurally similar indole-piperazine-sulfonamide derivatives can exhibit completely divergent receptor subtype preferences, as demonstrated by the 5-HT₁ᴅ-selective 3-(piperazinylpropyl)indole series [5].

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